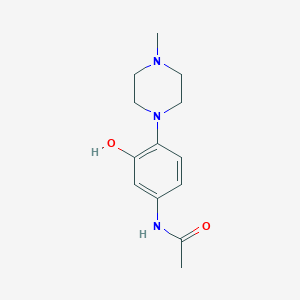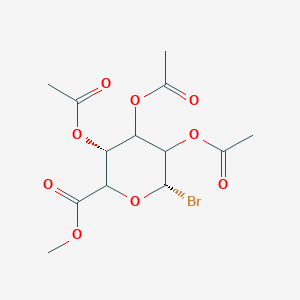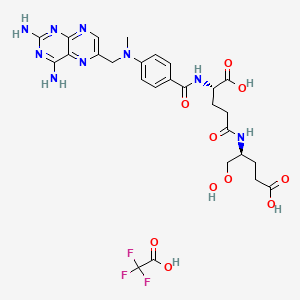
2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid typically involves the hydrolysis of kresoxim-methyl under controlled conditions . The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the hydrolysis process . The reaction mixture is then acidified to precipitate the desired product, which is subsequently purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrolysis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in fungal respiration, thereby exerting its fungicidal effects . The exact molecular targets and pathways are still under investigation, but it is believed to disrupt the electron transport chain in fungal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kresoxim-methyl: The parent compound from which 2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid is derived.
Azoxystrobin: Another strobilurin fungicide with similar properties and applications.
Pyraclostrobin: A related compound with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural features and its role as a metabolite of kresoxim-methyl .
Propriétés
Formule moléculaire |
C17H17NO5 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
(2Z)-2-[2-[[2-(hydroxymethyl)phenoxy]methyl]phenyl]-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C17H17NO5/c1-22-18-16(17(20)21)14-8-4-2-7-13(14)11-23-15-9-5-3-6-12(15)10-19/h2-9,19H,10-11H2,1H3,(H,20,21)/b18-16- |
Clé InChI |
VYCKDLWRTQBZRB-VLGSPTGOSA-N |
SMILES isomérique |
CO/N=C(/C1=CC=CC=C1COC2=CC=CC=C2CO)\C(=O)O |
SMILES canonique |
CON=C(C1=CC=CC=C1COC2=CC=CC=C2CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



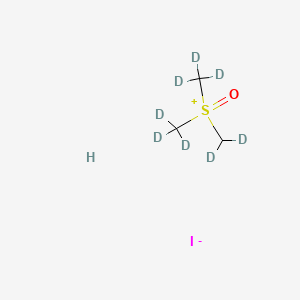
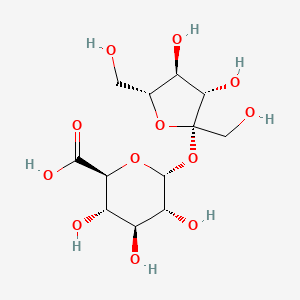
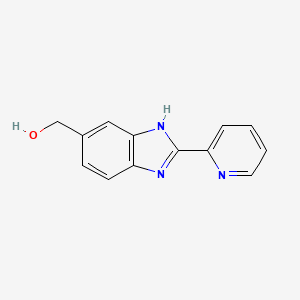
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)
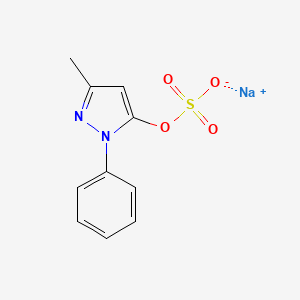
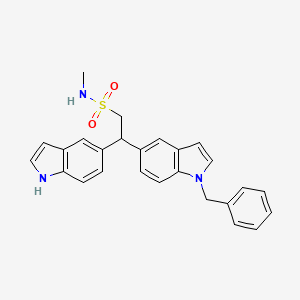
![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
![2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid](/img/structure/B13855365.png)
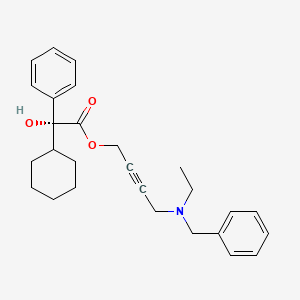
![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)
